

The Chemistry of a Hindered Ketone: A Technical Guide to 2,2-Dimethylcyclohexanone

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2,2-Dimethylcyclohexanone

Cat. No.: B7770085

[Get Quote](#)

An In-depth Exploration of its Synthesis, Properties, and Historical Context for the Research Scientist.

Introduction

2,2-Dimethylcyclohexanone is a sterically hindered cyclic ketone that serves as a valuable building block and intermediate in organic synthesis.^{[1][2]} Its gem-dimethyl group at the α -position to the carbonyl imparts unique reactivity and stability, making it a subject of interest in both mechanistic studies and the synthesis of complex molecules, including pharmaceuticals and fragrances.^{[1][3]} This technical guide provides a comprehensive overview of **2,2-dimethylcyclohexanone**, from its fundamental properties and modern synthetic routes to a discussion of its plausible historical discovery and early preparative methods.

Physicochemical and Spectroscopic Data

A thorough understanding of a compound's physical and spectral properties is paramount for its application in research and development. **2,2-Dimethylcyclohexanone** is a colorless liquid at room temperature with a characteristic ketone odor.^{[4][5]}

Table 1: Physical and Chemical Properties of **2,2-Dimethylcyclohexanone**

Property	Value	Source(s)
Molecular Formula	C ₈ H ₁₄ O	[6]
Molecular Weight	126.20 g/mol	[4][6]
CAS Number	1193-47-1	[4]
Boiling Point	169-170 °C (at 768 mmHg)	[4]
Melting Point	-20 °C	[4]
Density	0.912 g/mL at 25 °C	[4]
Refractive Index (n ²⁰ /D)	1.448	[4]
Flash Point	50 °C	[5]

Spectroscopic analysis provides the structural fingerprint of a molecule. The key spectral features of **2,2-dimethylcyclohexanone** are consistent with its structure, notably the presence of the carbonyl group and the gem-dimethyl moiety. Spectroscopic data for this compound is available across various databases.[7]

Modern Synthetic Methodologies

The contemporary synthesis of **2,2-dimethylcyclohexanone** and its derivatives relies on well-established and efficient reactions in organic chemistry. A prevalent approach involves the α,α -dimethylation of cyclohexanone or a related precursor.

Direct Alkylation of Cyclohexanone

The direct methylation of cyclohexanone can be challenging due to competing reactions and the formation of isomeric byproducts. However, modern methods using strong bases and controlled reaction conditions can achieve the desired gem-dimethylation.

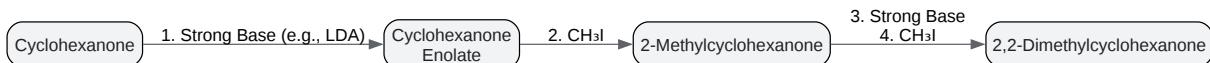
Experimental Protocol: Synthesis of **2,2-Dimethylcyclohexanone** via Exhaustive Methylation of Cyclohexanone (Illustrative)

Disclaimer: This is a generalized protocol and requires optimization and adherence to all laboratory safety procedures.

Materials:

- Cyclohexanone
- Sodium amide (NaNH_2) or Lithium diisopropylamide (LDA)
- Methyl iodide (CH_3I)
- Anhydrous diethyl ether or tetrahydrofuran (THF)
- Saturated aqueous ammonium chloride (NH_4Cl) solution
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:


- A solution of cyclohexanone in the anhydrous solvent is prepared in a flame-dried, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).
- The flask is cooled in an ice-salt bath or a dry ice-acetone bath.
- A solution of a strong, non-nucleophilic base (e.g., LDA in THF) is added dropwise to the stirred cyclohexanone solution to form the enolate.
- After the addition is complete, the reaction mixture is stirred at a low temperature for a specified time to ensure complete enolate formation.
- Methyl iodide is then added dropwise, and the reaction is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC or GC).
- To achieve dimethylation, a second equivalent of base is added, followed by a second equivalent of methyl iodide.
- The reaction is quenched by the slow addition of a saturated aqueous NH_4Cl solution.
- The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

- The combined organic layers are washed with brine, dried over anhydrous MgSO_4 , filtered, and the solvent is removed under reduced pressure.
- The crude product is purified by fractional distillation to yield **2,2-dimethylcyclohexanone**.

Causality in Experimental Choices:

- Strong, Non-nucleophilic Base: The use of a base like LDA is crucial to ensure rapid and complete deprotonation to form the enolate without competing nucleophilic addition to the carbonyl group.
- Anhydrous Conditions: The exclusion of water is critical as the enolate is a strong base and will be quenched by any protic solvent.
- Inert Atmosphere: Prevents the reaction of the highly reactive enolate with oxygen.
- Stepwise Methylation: While a one-pot exhaustive methylation is possible, a stepwise approach can offer better control and potentially higher yields of the desired 2,2-dimethyl product over mono-methylated and other byproducts.

Diagram 1: Synthetic Pathway to **2,2-Dimethylcyclohexanone**

[Click to download full resolution via product page](#)

Caption: General synthetic scheme for the preparation of **2,2-dimethylcyclohexanone** from cyclohexanone.

Synthesis from 2,2-Dimethylcyclohexane-1,3-dione

An alternative and often high-yielding route involves the synthesis and subsequent reduction of 2,2-dimethylcyclohexane-1,3-dione. This intermediate is readily prepared from 2-methylcyclohexane-1,3-dione.[8]

Experimental Protocol: Synthesis of 2,2-Dimethylcyclohexane-1,3-dione[8]

Materials:

- 2-Methylcyclohexane-1,3-dione
- Dry methanol
- Triton B (40% in methanol)
- Methyl iodide
- Concentrated hydrochloric acid
- Ethyl acetate
- 5% Sodium thiosulfate solution
- Saturated sodium hydrogen carbonate solution
- Saturated sodium chloride solution
- Anhydrous magnesium sulfate

Procedure:

- In a flask equipped with a stirrer, dropping funnel, and reflux condenser, dissolve 2-methylcyclohexane-1,3-dione in dry methanol.
- Add Triton B dropwise to the stirred solution.
- After the addition is complete, stir for 10 minutes at room temperature, then add methyl iodide.
- Heat the solution under reflux for 16-20 hours.
- Cool the reaction mixture and remove most of the methanol by rotary evaporation.
- Pour the residue into a mixture of concentrated hydrochloric acid and ice and stir for 30 minutes.

- Collect any precipitated solid by filtration and extract the filtrate with ethyl acetate.
- Wash the combined ethyl acetate extracts sequentially with 5% sodium thiosulfate solution, saturated sodium hydrogen carbonate solution, and saturated sodium chloride solution.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
- Distill the residue to obtain 2,2-dimethylcyclohexane-1,3-dione.^[8]

The resulting 2,2-dimethylcyclohexane-1,3-dione can then be converted to **2,2-dimethylcyclohexanone** through various reduction methods, such as a Clemmensen or Wolff-Kishner reduction, or via conversion to a dithiane followed by desulfurization.

Historical Context and Plausible Early Synthesis

While a definitive publication detailing the first synthesis of **2,2-dimethylcyclohexanone** is not readily apparent in the accessible literature, we can infer its likely origins and early synthetic approaches based on the state of organic chemistry in the early 20th century. The pioneering work of chemists like Otto Wallach on cyclic ketones, such as the first documented synthesis of 2-methylcyclohexanone in 1906, provides a valuable historical backdrop.

The concept of the "gem-dimethyl effect," later known as the Thorpe-Ingold effect, which describes the kinetic favorability of cyclization and intramolecular reactions when gem-dimethyl groups are present, was also being developed during this period. This theoretical framework would have encouraged chemists to explore the synthesis and properties of such substituted cyclic compounds.

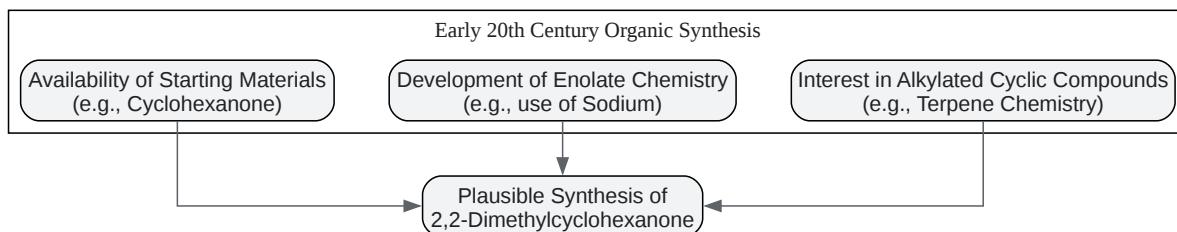
A plausible early synthesis of **2,2-dimethylcyclohexanone** would have likely involved the exhaustive methylation of cyclohexanone using the reagents and techniques available at the time.

Plausible Early 20th Century Synthesis Protocol (Hypothetical)

Materials:

- Cyclohexanone

- Sodium metal
- Anhydrous toluene or xylene
- Methyl iodide


Procedure:

- In a flask fitted with a reflux condenser, sodium metal would be dissolved in anhydrous toluene or xylene with heating to form a fine suspension.
- Cyclohexanone would be added to this suspension to form the sodium enolate.
- Methyl iodide would then be added, and the mixture heated under reflux.
- A second portion of sodium and methyl iodide would be added to drive the reaction towards dimethylation.
- After the reaction, water would be carefully added to quench any unreacted sodium and to dissolve the sodium iodide byproduct.
- The organic layer would be separated, washed with water, and dried.
- The final product would be isolated by fractional distillation.

Causality and Limitations of Early Methods:

- Sodium Metal: This was a common and powerful base used in early organic synthesis to generate enolates.
- High Temperatures: Reactions were often run at higher temperatures for extended periods to ensure completion.
- Yield and Purity: Without the benefit of modern strong, non-nucleophilic bases and chromatographic purification techniques, the yields of **2,2-dimethylcyclohexanone** would likely have been modest, and the product would have contained isomeric and mono-alkylated impurities.

Diagram 2: Logical Flow of Early Synthetic Chemistry

[Click to download full resolution via product page](#)

Caption: Intersecting factors leading to the likely early synthesis of **2,2-dimethylcyclohexanone**.

Applications in Modern Synthesis

2,2-Dimethylcyclohexanone is a versatile intermediate in the synthesis of a variety of more complex molecules. Its sterically hindered nature can be exploited to direct reactions at other positions of the ring. It has been used in the preparation of:

- Pharmaceutical Intermediates: The cyclohexanone core is a common scaffold in medicinal chemistry, and the gem-dimethyl group can enhance metabolic stability or modulate biological activity.[1][3]
- Fragrance Compounds: The structural motif of substituted cyclohexanones is found in many fragrance molecules.
- Vinylcyclohexene Derivatives: It can be used in the preparation of 6,6-dimethyl-1-vinylcyclohexene.[4]

Conclusion

2,2-Dimethylcyclohexanone, a seemingly simple molecule, holds a significant place in the toolkit of the modern organic chemist. Its synthesis, now refined and efficient, has a rich

historical context rooted in the foundational explorations of cyclic chemistry. The unique steric and electronic properties conferred by the gem-dimethyl group continue to make it a valuable synthon for the construction of intricate molecular architectures, ensuring its continued relevance in both academic research and industrial applications. This guide has provided a comprehensive overview of its properties, synthesis, and historical background, offering a solid foundation for researchers and professionals in the chemical sciences.

References

- Organic Syntheses, Coll. Vol. 8, p.214 (1993); Vol. 68, p.220 (1990). [Link](#)
- Nordmann. **2,2-Dimethylcyclohexanone** (1193-47-1)
- U.S. Patent 5,488,173, issued January 30, 1996. [Link](#)
- National Center for Biotechnology Information. "PubChem Compound Summary for CID 136929, 2,2-Dimethylcyclohexan-1-one". [Link](#)
- Sigma-Aldrich. **2,2-Dimethylcyclohexanone**. [Link](#)
- ARKIVOC 2021, part x, pp 140-150. [Link](#)
- The Journal of Organic Chemistry 2005, 70, 2, 681–683. [Link](#)
- Pharmaffili
- Journal of Medicinal Chemistry 1973, 16 (7), 770-775. [Link](#)
- Divergent mechanistic routes for the formation of gem-dimethyl groups in the biosynthesis of complex polyketides. Angewandte Chemie (International ed. in English), 54(9), 2825–2828. [Link](#)
- Smith College.
- Santa Cruz Biotechnology. **2,2-Dimethylcyclohexanone**. [Link](#)
- Fisher Scientific. **2,2-Dimethylcyclohexanone**, 95%, Thermo Scientific. [Link](#)
- National Institute of Standards and Technology. Cyclohexanone, 2,2-dimethyl-. [Link](#)
- ACS Omega 2021, 6, 46, 30811–30817. [Link](#)
- The Journal of Organic Chemistry 2017, 82 (19), 10133-10141. [Link](#)
- Wiley. 2,2-Dimethyl-cyclohexanone. [Link](#)
- ECHA.
- Journal of the American Chemical Society 2011, 133, 35, 13868–13871. [Link](#)
- ResearchGate.
- Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 60(7), 2640–2660. [Link](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Synthesis and Absolute Configuration of Hongoquercin A, an Antibacterial Sesquiterpene-Substituted Orsellinic Acid Isolated as a Fungal Metabolite | Semantic Scholar [semanticscholar.org]
- 3. US4885397A - Process for the preparation of cyclic ketones by isomerization of epoxides - Google Patents [patents.google.com]
- 4. Liebigs_Annalen [chemeurope.com]
- 5. 2,2-二甲基环己酮 92% | Sigma-Aldrich [sigmaaldrich.com]
- 6. Synthesis of Cyclohexanones by a Tandem Photocatalyzed Annulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cyclic ketone synthesis [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [The Chemistry of a Hindered Ketone: A Technical Guide to 2,2-Dimethylcyclohexanone]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7770085#discovery-and-history-of-2-2-dimethylcyclohexanone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com